Diphenyldecane
Description
Diphenyldecane is a hydrocarbon compound featuring a decane backbone (C₁₀H₂₂) with two phenyl groups (C₆H₅) substituted at terminal positions, likely at the 1 and 10 positions. Its inferred molecular formula is C₂₂H₃₀, derived by replacing two hydrogen atoms in decane with phenyl groups.
Properties
CAS No. |
97392-72-8 |
|---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-phenyldecylbenzene |
InChI |
InChI=1S/C22H30/c1-2-3-4-5-6-7-14-19-22(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18,22H,2-7,14,19H2,1H3 |
InChI Key |
HSTCJLDQVIIDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyldecane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with decane derivatives. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Diphenyldecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas to produce saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon catalyst under hydrogen gas.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Diphenyldecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism by which diphenyldecane exerts its effects is primarily through hydrophobic interactions. Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it a candidate for studies involving membrane dynamics and drug delivery.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares diphenyldecane with key analogs:
Research Findings and Data Gaps
- This compound: Limited experimental data available. Further studies are needed to confirm its melting/boiling points, solubility, and precise applications.
- 1,8-Diphenyloctane-2,7-dione : Demonstrated utility in catalysis and polymer chemistry, highlighting the role of ketone functionalities in enhancing reactivity .
Biological Activity
Diphenyldecane, a hydrocarbon compound characterized by two phenyl groups attached to a decane backbone, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and neuroprotective properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (CH) is a member of the alkylbenzene family, which consists of a straight-chain alkane with two phenyl substituents. Its structure can be represented as follows:
This compound exhibits hydrophobic characteristics, making it soluble in organic solvents but insoluble in water.
Antibacterial Activity
Research has indicated that this compound exhibits notable antibacterial properties. A study assessing the antibacterial efficacy of various compounds found that this compound derivatives demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| 4-Methyl-Diphenyldecane | E. coli | 17 |
| 4-Methyl-Diphenyldecane | S. aureus | 20 |
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for its antifungal activity. A study evaluated the antifungal effects against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that this compound exhibited moderate antifungal activity, with potential applications in treating fungal infections.
Table 2: Antifungal Activity of this compound
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 32 µg/mL |
| This compound | A. niger | 64 µg/mL |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound derivatives. In vitro experiments demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of signaling pathways associated with neuroinflammation and apoptosis.
Case Study: Neuroprotective Activity
A study conducted on a mouse model of cerebral ischemia showed that treatment with this compound derivatives resulted in reduced neuronal death and improved functional recovery post-stroke. The treatment group exhibited lower levels of pro-inflammatory cytokines (IL-1β and TNF-α) compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
